Acetaldehyde-O-pentafluorophenylmethyl-oxime
Acetaldehyde-O-pentafluorophenylmethyl-oxime
Brand Name:
Vulcanchem
CAS No.:
114611-59-5
VCID:
VC0045341
InChI:
InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3/b15-2+
SMILES:
CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Molecular Formula:
C9H6F5NO
Molecular Weight:
239.14 g/mol
Acetaldehyde-O-pentafluorophenylmethyl-oxime
CAS No.: 114611-59-5
Main Products
VCID: VC0045341
Molecular Formula: C9H6F5NO
Molecular Weight: 239.14 g/mol
CAS No. | 114611-59-5 |
---|---|
Product Name | Acetaldehyde-O-pentafluorophenylmethyl-oxime |
Molecular Formula | C9H6F5NO |
Molecular Weight | 239.14 g/mol |
IUPAC Name | (E)-N-[(2,3,4,5,6-pentafluorophenyl)methoxy]ethanimine |
Standard InChI | InChI=1S/C9H6F5NO/c1-2-15-16-3-4-5(10)7(12)9(14)8(13)6(4)11/h2H,3H2,1H3/b15-2+ |
Standard InChIKey | AKDRYEADQPNLOH-RSSMCMFDSA-N |
Isomeric SMILES | C/C=N/OCC1=C(C(=C(C(=C1F)F)F)F)F |
SMILES | CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Canonical SMILES | CC=NOCC1=C(C(=C(C(=C1F)F)F)F)F |
Synonyms | acetaldehyde-O-pentafluorobenzyloxime acetaldehyde-O-PFBO |
PubChem Compound | 9578289 |
Last Modified | Dec 23 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume